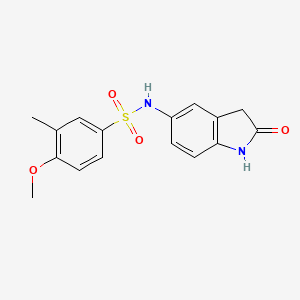

4-methoxy-3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Description

4-Methoxy-3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene ring linked to a 2-oxindole moiety. The benzene ring is modified with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 3, respectively, while the sulfonamide bridge connects to the 5-amino position of the oxindole core. This structural motif is common in medicinal chemistry due to the oxindole’s role as a kinase inhibitor pharmacophore and the sulfonamide’s propensity for hydrogen bonding in biological targets .

Properties

IUPAC Name |

4-methoxy-3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-10-7-13(4-6-15(10)22-2)23(20,21)18-12-3-5-14-11(8-12)9-16(19)17-14/h3-8,18H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOJJSDWGWKQOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, methanesulfonic acid (MsOH) can be used as a catalyst under reflux conditions in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing the reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-methoxy-3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, they can inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or the inhibition of viral replication .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Key Observations :

- Target vs. Chlortalidone : While both share a sulfonamide bridge, chlortalidone replaces the oxindole with a dihydroxyisoindole, conferring diuretic activity via carbonic anhydrase inhibition . The target compound’s oxindole core likely shifts its mechanism toward kinase modulation .

- Target vs.

- Target vs.

Substituent Effects on Pharmacokinetics

Table 2: Impact of Substituents on Drug-Likeness

Key Observations :

- The target compound’s methoxy group increases hydrophobicity (higher LogP) compared to chlortalidone, which may enhance membrane permeability but reduce aqueous solubility.

- Compound 121’s higher LogP (2.9) suggests improved blood-brain barrier penetration, but its additional hydrogen bond donors could limit oral bioavailability .

Biological Activity

Overview

4-Methoxy-3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide compound that belongs to the class of indole derivatives. Indole derivatives are renowned for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and microbial infections.

The compound has the following chemical characteristics:

| Property | Description |

|---|---|

| IUPAC Name | 4-methoxy-3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

| Molecular Formula | C16H16N2O4S |

| CAS Number | 921836-44-4 |

| SMILES Notation | COc1ccc(cc1)S(=O)(=O)N(C(=O)c2c[nH]c(c2)C)C |

The biological activity of 4-methoxy-3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, leading to the suppression of cancer cell proliferation and inhibition of viral replication.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain kinases or proteases involved in cell signaling pathways.

- Receptor Binding : It can bind to receptors that regulate cellular processes, influencing growth and survival pathways in cancer cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that indole derivatives, including this compound, possess significant anticancer properties. For instance, a library of indole-sulfonamide derivatives demonstrated cytotoxic effects against various cancer cell lines, with some derivatives showing IC50 values below 100 µM against human colon adenocarcinoma and breast cancer cells .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial effects. Research suggests that compounds containing this moiety can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

Case Studies

Several studies have explored the biological activity of this compound and related indole derivatives:

- Cytotoxicity Study : A study involving a series of indole-sulfonamide derivatives reported that 4-methoxy-3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound for further drug development .

- Antiviral Activity : Research has indicated that certain indole derivatives can inhibit viral replication. The specific mechanisms are still under investigation but may involve interference with viral enzymes or host cell receptors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-methoxy-3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, it is useful to compare it with other related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |

| Indole-3-carbinol | Natural product | Anticancer properties |

| Tryptophan | Essential amino acid | Precursor to serotonin |

Q & A

Q. What are the recommended synthetic routes for preparing 4-methoxy-3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide?

Methodological Answer: The compound is typically synthesized via sulfonamide coupling between a 2-oxindole derivative (e.g., 5-amino-2-oxindole) and a substituted benzenesulfonyl chloride. Key steps include:

- Sulfonylation : React 5-amino-2-oxindole with 4-methoxy-3-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (3–6 hours at 0–25°C) to minimize side products .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., δ 10.15 ppm for indole NH, δ 3.47 ppm for methylene groups) .

- HPLC-MS : For assessing purity (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z 375.1) .

- X-ray Crystallography : To resolve ambiguous stereochemistry or hydrogen-bonding patterns, particularly for sulfonamide moieties .

Q. What biological activities are associated with this sulfonamide derivative?

Methodological Answer: Reported activities include:

- Vasopressin Receptor Antagonism : Demonstrated nanomolar affinity for V1b receptors, modulating corticotropin release in stress-response models .

- Anticancer Potential : Structural analogs inhibit PDK1/Akt signaling, inducing apoptosis in cancer cell lines .

- Anti-inflammatory Effects : Methoxy and sulfonamide groups enhance solubility and target COX-2 inhibition in preclinical models .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

Methodological Answer:

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .

- Temperature Control : Conduct reactions at 0°C to suppress hydrolysis of sulfonyl chloride intermediates .

- Workup Strategies : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate, followed by liquid-liquid extraction (ethyl acetate/water) .

Q. How to resolve contradictions in spectral data (e.g., overlapping NMR peaks)?

Methodological Answer:

- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., DMF-d₇ solvent) to simplify ¹H NMR interpretation .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Q. What in silico strategies predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to V1b receptors (PDB: 4L7D) or COX-2 (PDB: 5KIR) .

- MD Simulations : Perform 100-ns simulations (GROMACS/AMBER) to assess stability of sulfonamide-enzyme interactions .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using CoMFA or HQSAR .

Q. How to analyze structure-activity relationships (SAR) for substituent modifications?

Methodological Answer:

- Methoxy Position : Para-substitution (vs. ortho) enhances solubility and receptor affinity .

- Indole Modifications : Methyl groups at the 3-position improve metabolic stability but reduce V1b selectivity .

- Sulfonamide Bioisosteres : Replace -SO₂NH- with -PO₂NH- to evaluate pharmacokinetic trade-offs .

Q. How to address conflicting bioactivity data across assays?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., HEK293 for V1b) and ATP concentrations in kinase assays .

- Purity Verification : Re-test compounds with HPLC-MS to rule out degradation products .

- Positive Controls : Include reference inhibitors (e.g., SSR149415 for V1b) to validate assay conditions .

Q. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases .

- Salt Formation : Prepare hydrochloride or sodium salts via acid/base titration .

- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) to enhance bioavailability .

Q. How to assess stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate in buffers (pH 2–8) at 37°C, monitoring degradation via HPLC at 0, 24, and 48 hours .

- Plasma Stability : Use rat plasma (90% v/v) to quantify half-life (t₁/₂) of the parent compound .

- Metabolite ID : Perform LC-HRMS to identify oxidation (e.g., indole ring hydroxylation) or glucuronidation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.